![molecular formula C18H22K2O8S2 B099602 1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT CAS No. 17046-60-5](/img/structure/B99602.png)

1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

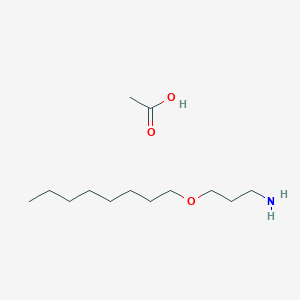

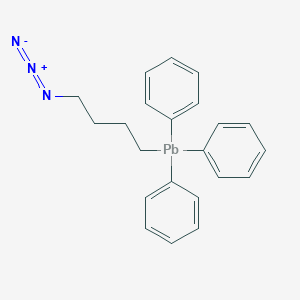

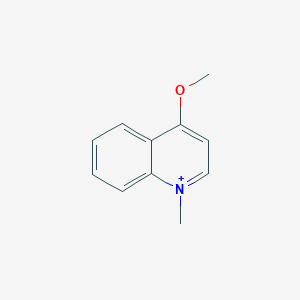

“1,3,510-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT”, also known as β-Estradiol 3,17-disulfate dipotassium salt, is a synthetic biochemical compound . It has a linear formula of C18H22O8S2K2 .

Molecular Structure Analysis

The molecular weight of this compound is 508.69 . The InChI string representation of its structure is1S/C18H24O8S2.K.H/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/t14-,15-,16+,17+,18+;;/m1../s1 . Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water . It is stored at a temperature of -20°C .科研应用

Understanding the Role in Cancer Research

The compound 1,3,5[10]-Estratriene-3,17beta-diol disulfate dipotassium salt, known for its implications in the field of oncology, particularly in breast cancer research, plays a significant role in understanding estrogen's impact on cancerous tissues. Research highlights that estrogen exposure is a crucial factor in the genesis and evolution of breast tumors, which are initially estrogen-sensitive. The local biosynthesis of estrogen in breast cancer tissues, facilitated by enzymes such as aromatase and sulfatase, is significant for tumor growth. The concept of 'Selective Estrogen Enzyme Modulators' (SEEM) emerges as a novel approach to breast cancer treatment, focusing on inhibiting enzymes involved in estrogen biosynthesis within the tumor microenvironment. This pathway offers a promising avenue for therapeutic intervention, potentially impacting the local estrogen levels and thereby influencing the progression of estrogen-dependent cancers (Pasqualini, 2004).

Advances in Steroid Sulfatase Inhibition

Steroid sulfatase inhibitors represent a frontier in targeting the local production of estrogens and androgens from systemic precursors, impacting the management of estrogen- and androgen-dependent disorders such as various cancers and dermatological conditions. The development of potent arylsulfamate-based, irreversible inhibitors, along with the discovery of reversible inhibitors, showcases the evolution of therapeutic strategies aimed at controlling hormone-dependent diseases by modulating local hormone levels. The publication of the X-ray structure of steroid sulfatase is expected to invigorate research in this domain, offering new perspectives on enzyme inhibition and therapeutic application (Nussbaumer & Billich, 2004).

Exploring Alternative Pathways for Androgen Regulation

The metabolite of dihydrotestosterone, 5alpha-androstane-3beta,17beta-diol, highlights an alternative pathway for androgen regulation, emphasizing the complexity of gonadal steroid hormone actions across various physiological processes. This pathway, mediated by estrogen receptors and not androgen receptors, suggests a nuanced understanding of hormone action beyond traditional androgen signaling. Such insights could lead to innovative approaches in managing conditions influenced by hormonal imbalances, particularly stress responses and neural protection, by targeting specific androgen metabolites and their receptor pathways (Handa et al., 2008).

Safety And Hazards

性质

InChI |

InChI=1S/C18H24O8S2.K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);/t14-,15-,16+,17+,18+;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAJNJFKHRQXBQ-CMZLOHJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24KO8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585143 |

Source

|

| Record name | PUBCHEM_16219305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Estradiol 3,17-disulfate dipotassium salt | |

CAS RN |

17046-60-5 |

Source

|

| Record name | PUBCHEM_16219305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

acetic acid](/img/structure/B99544.png)